Pinostrobin chalcone

Overview

Description

Synthesis Analysis

Pinostrobin chalcone is synthesized from pinostrobin, a flavanone, through transformation reactions involving prenylation. This process involves reacting monooxyprenylated chalcone with zinc chloride and toluene, leading to the formation of compounds including monocyclic prenylated chalcone and monoprenylated chalcone. The structures of these compounds are confirmed through spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry (Marliyana, Mujahidin, & Syah, 2019).

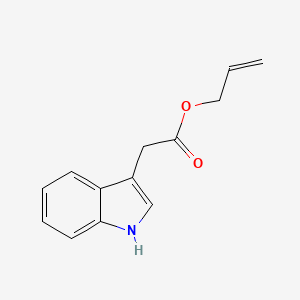

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a chalcone backbone, which is a result of the flavanone pinostrobin reacting with dibromoalkanes. This reaction path includes a retro-Michael addition followed by O-alkylation, leading to the formation of 2-(bromoalkoxy)chalcones. These chalcones are further transformed into coumarin-chalcone hybrids through reactions with sodium azide and subsequent cycloaddition, illustrating the versatility of this compound's structure (Mukusheva et al., 2015).

Chemical Reactions and Properties

This compound participates in various chemical reactions, notably its ability to form inclusion complexes with cyclodextrin derivatives. This interaction enhances the stability and solubility of this compound, which is crucial for its pharmaceutical applications. The formation of these complexes is dependent on the orientation of this compound's chromone or phenyl ring towards the cavity of the cyclodextrin, affecting the complex's stability and solubility (Kicuntod et al., 2016).

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, are significantly influenced by its interaction with various cyclodextrin derivatives. These interactions not only enhance its solubility in water but also its stability, making it more suitable for pharmaceutical formulations. The molecular dynamics simulations of this compound with β-cyclodextrin and its derivatives have shown that these complexes have varying degrees of stability, with 2,6-DHPβCD providing the most stable complex (Kicuntod et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound include its reactivity at specific sites such as C-3, C-6, C-8, HO–, and CO–. These sites are involved in a variety of chemical modifications, including aminomethylation, complexation, nucleophilic addition at the carbonyl group, and electrophilic substitution. Such chemical versatility enables the synthesis of new compounds from pinostrobin and tectochrysin, showcasing the potential of this compound as a starting material for synthesizing pharmacologically active molecules (Adekenov & Baisarov, 2021).

Scientific Research Applications

Inhibition of Adipogenic Differentiation : Pinostrobin chalcone extracted from hickory leaves showed significant inhibitory effects on the adipogenic differentiation and triglyceride content in murine embryonic mesenchymal stem cells, without affecting cell proliferation at concentrations ≤50 μmol/L (Huang et al., 2017).

Potential in Breast Cancer Treatment : A study on the molecular dynamics of pinostrobin against estrogen receptor-positive and negative markers in breast cancer demonstrated its potential for specific estrogen receptor-negative treatment (Fadilah, 2018).

Antibacterial Activity : Transformation reactions of pinostrobin derivatives showed potential antibacterial activity against several bacterial strains, with specific compounds showing promise against Bacillus subtilis and Proteus mirabilis (Marliyana et al., 2019).

Anti-Inflammatory Properties : Pinostrobin and related cyclohexenyl chalcone derivatives isolated from Boesenbergia pandurata exhibited significant anti-inflammatory activity in a rat model (Tuchinda et al., 2002).

Cytotoxic Effects on Cancer Cells : this compound isolated from Alpinia mutica showed remarkable cytotoxic activity against various human cancer cell lines, including KB, MCF7, and Caski cells (Malek et al., 2011).

Inhibitory Effect on Yeast Cell Cycle : In studies involving Saccharomyces cerevisiae, pinostrobin was found to inhibit the Ca2+ signals involved in the control of G2/M phase cell cycle progression, indicating its potential in cellular regulation research (Wangkangwan et al., 2009).

Applications in Multidrug-Resistant Cancer Cells : Studies have shown the effectiveness of certain chalcones and flavanones, including pinostrobin, against multidrug-resistant cancer cell lines, highlighting their potential in developing treatments for resistant cancer types (Kuete et al., 2014).

Potential Nutraceutical Applications : Research on chalcone derivatives from Boesenbergia rotunda suggested that compounds like this compound have potential in drug and nutraceutical applications due to their bioactive properties (Mohammed et al., 2018).

Synthesis of Coumarin-Chalcone Hybrids : Pinostrobin was used in the synthesis of coumarin-chalcone hybrids with a triazole linker, illustrating its use in chemical synthesis and potential pharmaceutical applications (Mukusheva et al., 2015).

Inhibition of Dengue Virus Protease : Cyclohexenyl chalcone derivatives, including pinostrobin, from Boesenbergia rotunda showed inhibitory activities towards dengue virus type 2 NS3 protease, suggesting potential use in antiviral research (Kiat et al., 2006).

Mechanism of Action

Target of Action

Pinostrobin chalcone, a chalcone analog isolated from the leguminous plant, Mucuna pruriens, exhibits anticancer activity against MDA-MB-231 and HT-29 colon cancer cell lines . It also targets pre-adipocytes, inhibiting their differentiation into mature adipocytes .

Mode of Action

This compound interacts with its targets by hindering their differentiation into mature adipocytes. This is evidenced by reduced cellular lipid droplets when pre-adipocytes from both mouse (3T3-L1) and human (PCS-210-010) are cultured with this compound at non-toxic concentrations (5−20 µM) for 48 h .

Biochemical Pathways

This compound affects the lipid metabolism pathway. It reduces the levels of lipid metabolism-mediating proteins, namely C/EBPα, PPARγ, and SREBP-1c, as well as cellular triglyceride content in 3T3-L1 cells . Additionally, this compound modulates the signals of MAPK (p38 and JNK) and Akt (Akt/GSK3β, Akt/AMPKα-ACC) .

Pharmacokinetics

Chalcones, the family to which this compound belongs, are known to be important intermediates of the flavonoid biosynthetic pathway . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include a significant decrease in the differentiation of pre-adipocytes into mature adipocytes, evidenced by reduced cellular lipid droplets . It also reduces the levels of lipid metabolism-mediating proteins and cellular triglyceride content .

Action Environment

It is known that chalcones are secondary metabolites ubiquitous in edible and medicinal plants, and they are bioprecursors of plant flavonoids The environment in which these plants grow could potentially influence the action, efficacy, and stability of this compound

Safety and Hazards

Future Directions

Chalcones, including Pinostrobin chalcone, have a wide spectrum of biological activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer. They are active lead molecules in medicinal chemistry for the discovery of new drugs . Therefore, chalcone scaffolds/chalcone derivatives and bioflavonoids after subtle chemical modification could serve as a reliable platform for natural products-based drug discovery toward promising drug lead molecules/drug candidates .

properties

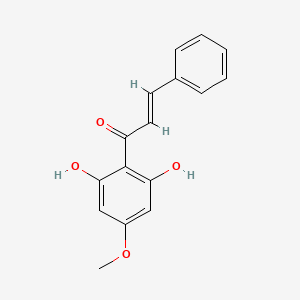

IUPAC Name |

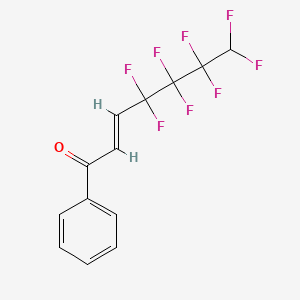

(E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-12-9-14(18)16(15(19)10-12)13(17)8-7-11-5-3-2-4-6-11/h2-10,18-19H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGDOWNTXKLQMD-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pinostrobin chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

18956-15-5, 77129-49-8 | |

| Record name | Pinostrobin chalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18956-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',6'-Dihydroxy-4'-methoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077129498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',6'-dihydroxy-4'-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pinostrobin chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163.5 - 164.5 °C | |

| Record name | Pinostrobin chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: What are the primary biological activities reported for Pinostrobin chalcone?

A1: this compound exhibits potent antioxidant [, , , ] and cytotoxic activities [, , ]. It effectively scavenges DPPH free radicals [, ], inhibits lipid peroxidation [], and protects against protein carbonylation []. Additionally, it demonstrates cytotoxic effects against various cancer cell lines, including KB, MCF7, Caski [], MDA-MB-231 (breast cancer) [], and HT-29 (colon cancer) [].

Q2: How does this compound exert its antioxidant effects?

A2: While the precise mechanism is not fully elucidated in the provided research, this compound's antioxidant activity is attributed to its ability to scavenge free radicals [, ] and inhibit oxidative processes like lipid peroxidation [] and protein carbonylation []. These actions protect cells from oxidative damage caused by reactive oxygen species (ROS) [].

Q3: Does this compound exhibit selective cytotoxicity towards cancer cells?

A3: Research suggests some selectivity. This compound shows notable cytotoxicity against several human carcinoma cell lines (KB, MCF7, A549, Caski, HCT116, HT29) while displaying lower toxicity towards the non-human fibroblast cell line (MRC 5) [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol.

Q5: What spectroscopic techniques are used to identify and characterize this compound?

A6: Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , ], Mass Spectrometry (MS) [, , , , ], UV-Vis spectrophotometry [, ], and Fourier Transform Infrared (FTIR) spectroscopy [, ] are commonly employed for its identification and characterization.

Q6: What are the natural sources of this compound?

A7: this compound is found in various plant species, including Carya cathayensis [, , , , ], Boesenbergia rotunda [, , , ], Alpinia mutica [], Lindera sericea [], Persicaria lapathifolia [], Myrtus communis [], Cajanus cajan (pigeon pea) [, ], Renealmia alpinia [], Globba candida [], and Polygonum persicaria []. It is often isolated from their leaves, rhizomes, or seeds.

Q7: Are there Structure-Activity Relationship (SAR) studies available for this compound?

A9: While the provided research doesn't delve deeply into specific SAR studies for this compound, some observations can be made. For instance, the presence of the chalcone structure appears crucial for its cytotoxic activity against cancer cell lines [, ]. Additionally, the type and position of substituents on the aromatic rings might influence its potency and selectivity []. Further research focusing on SAR would be beneficial to understand the structural features contributing to its various biological activities.

Q8: Is there any information available regarding the pharmacokinetic properties of this compound?

A8: The provided research doesn't offer detailed insights into the pharmacokinetics (PK) of this compound. Further investigation is needed to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Q9: What are the challenges associated with the formulation of this compound?

A9: While not explicitly discussed in the provided research, flavonoids like this compound are often associated with challenges regarding solubility and bioavailability. These factors can impact their formulation into suitable dosage forms for in vivo studies and potential therapeutic applications.

Q10: What is known about the toxicity and safety profile of this compound?

A12: Toxicity data on this compound is limited in the provided research. While some studies suggest it might be relatively safe at lower concentrations [], further toxicological studies are crucial to determine its safety profile, potential adverse effects, and safe dosage ranges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chloro-phenoxy)-3H-[1,3,2]oxazaphospholo[4,5-b]pyridine 2-oxide](/img/no-structure.png)